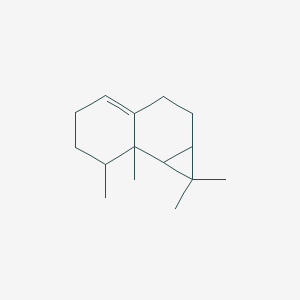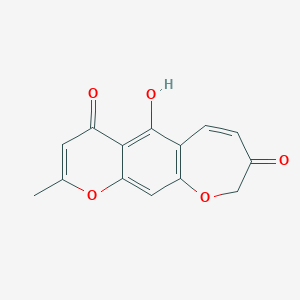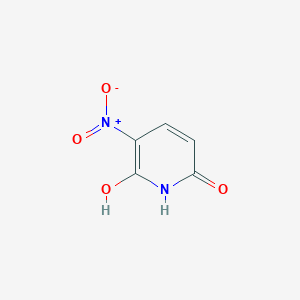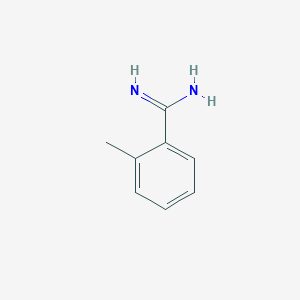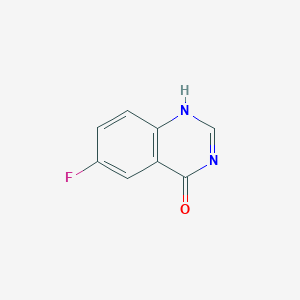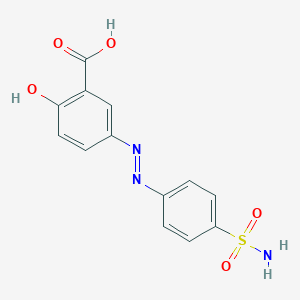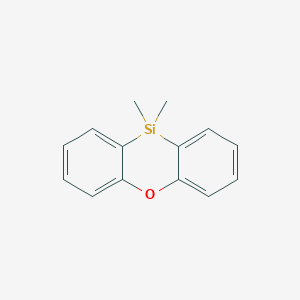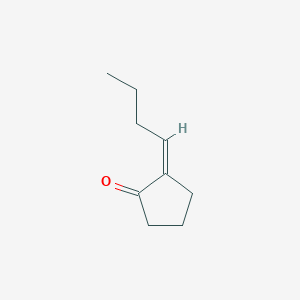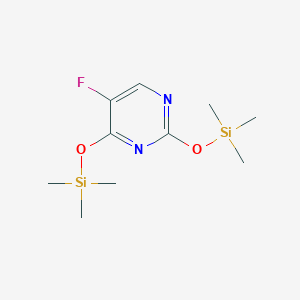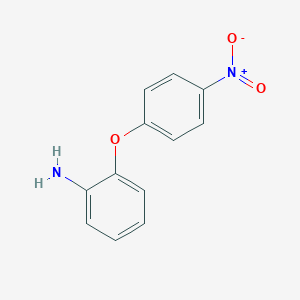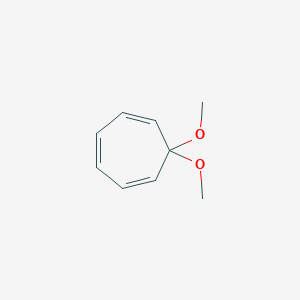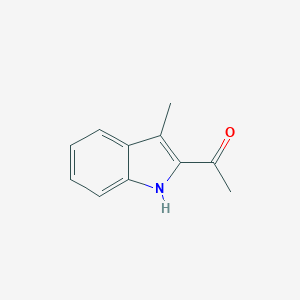
1-(3-Methyl-1H-indol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Methyl-1H-indol-2-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as "Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-" .
Synthesis Analysis
The synthesis of indole analogs, including 1-(3-Methyl-1H-indol-2-yl)ethanone, has been reported in various studies . For instance, one study synthesized novel 3-substitue 2-methyl indole analogs and evaluated their biological activities against Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-1H-indol-2-yl)ethanone” can be represented by the IUPAC Standard InChI: InChI=1S/C12H13NO/c1-8-10-6-4-5-7-11 (10)13 (3)12 (8)9 (2)14/h4-7H,1-3H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Indole derivatives, including 1-(3-Methyl-1H-indol-2-yl)ethanone, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methyl-1H-indol-2-yl)ethanone” include a molecular weight of 173.21 . More detailed properties like melting point, boiling point, and density are not available in the search results.作用機序
将来の方向性
The future directions for “1-(3-Methyl-1H-indol-2-yl)ethanone” could involve further exploration of its biological activities and potential therapeutic applications. As indole derivatives have shown diverse biological activities, they have an immeasurable potential to be explored for newer therapeutic possibilities .
特性
IUPAC Name |
1-(3-methyl-1H-indol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-9-5-3-4-6-10(9)12-11(7)8(2)13/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDDZZQGUXAJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344058 |
Source


|
| Record name | 1-(3-Methyl-1H-indol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1H-indol-2-yl)ethanone | |
CAS RN |
16244-23-8 |
Source


|
| Record name | 1-(3-Methyl-1H-indol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

